(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one
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Overview
Description
(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one is a chemical compound with the molecular formula C12H12BrNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of de-brominated or hydrogenated products.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include various substituted pyrrolo[1,2-c]oxazole derivatives, which can have different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry
In chemistry, (3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific molecular targets makes them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of (3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one
- (3R,6R,7aS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Uniqueness
Compared to similar compounds, (3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one is unique due to its specific bromination pattern and the presence of a phenyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |
InChI |
InChI=1S/C12H12BrNO2/c13-10-6-9-7-16-12(14(9)11(10)15)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
InChI Key |
UHAUKCUMZSWGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(N2C(=O)C1Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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